3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea
CAS No.: 921150-63-2
Cat. No.: VC11898327
Molecular Formula: C15H16N6OS
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921150-63-2 |
|---|---|
| Molecular Formula | C15H16N6OS |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C15H16N6OS/c1-11-4-6-12(7-5-11)21-14(18-19-20-21)10-17-15(22)16-9-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H2,16,17,22) |
| Standard InChI Key | YIUMGEZUMZFDNF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3 |
Introduction
The compound 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule featuring a tetrazole ring and a thiophene moiety, both of which are known for their significant biological activities. The tetrazole ring is a five-membered heterocycle often found in pharmaceuticals due to its ability to form hydrogen bonds and interact with enzymes. The thiophene group, on the other hand, is a sulfur-containing heterocycle that contributes to the compound's chemical reactivity and potential therapeutic applications.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly provided in the search results, but it can be deduced as CHNOS based on the components.
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Molecular Weight: Estimated to be around 350 g/mol, considering the molecular weights of similar compounds.
Structural Components
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Tetrazole Ring: Known for its stability and ability to participate in hydrogen bonding, which is crucial for biological interactions.
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Thiophene Moiety: Contributes to the compound's lipophilicity and potential for crossing biological membranes.
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Urea Linkage: Plays a significant role in the compound's chemical reactivity and biological interactions.
Potential Biological Activities
Given the presence of both tetrazole and thiophene groups, this compound may exhibit diverse biological activities. Tetrazoles are often used in drug development due to their ability to mimic carboxylic acids and participate in hydrogen bonding, which can enhance interactions with biological targets. Thiophene derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties .
Research Findings and Applications
While specific research findings on 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea are not readily available, compounds with similar structures have shown promise in therapeutic applications. The combination of tetrazole and thiophene moieties suggests potential for drug development, particularly in areas where these functionalities can enhance bioavailability and target specificity.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(2-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea | Not specified | 326.33 | Fluorophenyl, Tetrazole |
| 1,1'-(4-Methyl-1,3-phenylene)bis(3-[5-(p-tolyl)-1,3,4-thiadiazol-2-yl]urea) | CHNOS | 556.7 | Thiadiazole, Urea Linkages |
| 1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone | CHNOS | 342.4 | Tetrazole, Hydroxyphenyl |
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